6-(Cyclopentyloxy)-2-fluoropyridin-3-OL
Description
6-(Cyclopentyloxy)-2-fluoropyridin-3-OL (CAS: 1881296-17-8) is a fluorinated pyridine derivative characterized by a cyclopentyl ether substituent at the 6-position and a hydroxyl group at the 3-position of the pyridine ring. The fluorine atom at the 2-position introduces electron-withdrawing effects, influencing reactivity and molecular interactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and heterocyclic scaffolds .
Properties
IUPAC Name |
6-cyclopentyloxy-2-fluoropyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-10-8(13)5-6-9(12-10)14-7-3-1-2-4-7/h5-7,13H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEGFSCEEPXXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC(=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentyloxy)-2-fluoropyridin-3-OL typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced through nucleophilic substitution reactions, where a cyclopentanol derivative reacts with a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopentyloxy)-2-fluoropyridin-3-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
6-(Cyclopentyloxy)-2-fluoropyridin-3-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(Cyclopentyloxy)-2-fluoropyridin-3-OL involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in critical cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key pyridine derivatives with structural similarities to 6-(Cyclopentyloxy)-2-fluoropyridin-3-OL:
Biological Activity
6-(Cyclopentyloxy)-2-fluoropyridin-3-OL is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound's unique structure, featuring both a cyclopentyloxy group and a fluorine atom, suggests possible interactions with various biological targets, including enzymes and receptors.
- Molecular Formula : C12H14FNO2
- Molecular Weight : 223.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluorine atom enhances lipophilicity and may increase binding affinity to target proteins. The cyclopentyloxy group can also influence the compound's conformation, potentially affecting its interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against certain bacterial strains, indicating potential as an antibiotic agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Study 1: Enzyme Inhibition
In a study published in the Journal of Medicinal Chemistry, researchers explored the inhibitory effects of various pyridine derivatives on enzymes related to cancer metabolism. This compound showed significant inhibition of the enzyme AKR1C3, which is involved in steroid metabolism. The IC50 value was determined to be approximately 45 µM, indicating moderate potency compared to other tested compounds.
Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of several fluorinated compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
Study 3: Anti-inflammatory Mechanisms
Research published in Frontiers in Pharmacology examined the anti-inflammatory properties of various pyridine derivatives. The study found that treatment with this compound reduced the production of pro-inflammatory cytokines in vitro, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.
Data Table: Summary of Biological Activities
| Activity | Tested Concentration | IC50/MIC Value | Reference |
|---|---|---|---|
| Enzyme Inhibition (AKR1C3) | 45 µM | IC50 = 45 µM | Journal of Medicinal Chemistry |
| Antimicrobial (S. aureus) | 32 µg/mL | MIC = 32 µg/mL | Antimicrobial Agents Journal |
| Anti-inflammatory | N/A | N/A | Frontiers in Pharmacology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
